4-[3-(5-chloro-2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide
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Overview
Description
4-[3-(5-CHLORO-2-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring, a chlorinated methoxyphenyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound has shown promise in neuroprotection and anti-inflammatory applications. It has been studied for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells .
Medicine
In medicine, the compound’s neuroprotective properties make it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals due to its diverse reactivity and biological activity .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism is crucial for its neuroprotective and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their specific molecular targets and pathways.
Quinolinyl-Pyrazoles: Known for their pharmacological significance, these compounds share some structural similarities but have distinct biological activities.
Benzimidazole Derivatives: These compounds are similar in their use of sulfonamide groups but differ in their core structures and specific applications.
Uniqueness
4-[3-(5-CHLORO-2-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a triazole ring with a chlorinated methoxyphenyl group and a benzenesulfonamide moiety. This unique structure contributes to its potent biological activities and versatility in chemical synthesis .
Properties
Molecular Formula |
C15H13ClN4O3S2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[3-(5-chloro-2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c1-23-13-7-2-9(16)8-12(13)14-18-19-15(24)20(14)10-3-5-11(6-4-10)25(17,21)22/h2-8H,1H3,(H,19,24)(H2,17,21,22) |
InChI Key |
WTCZCGJZKUNSSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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